molecular formula C22H24BrNO4 B3511399 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B3511399
M. Wt: 446.3 g/mol
InChI Key: SAACYEFMZDTNON-UHFFFAOYSA-N
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Description

9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, a methoxy group, and an ethyl group attached to a decahydroacridine core

Properties

IUPAC Name

9-(3-bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO4/c1-3-24-14-6-4-8-16(25)20(14)19(21-15(24)7-5-9-17(21)26)12-10-13(23)22(27)18(11-12)28-2/h10-11,19,27H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAACYEFMZDTNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C1CCCC3=O)C4=CC(=C(C(=C4)Br)O)OC)C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions, often using hydroxyl and methoxy reagents under basic conditions.

    Formation of Decahydroacridine Core: The decahydroacridine core is synthesized through a cyclization reaction involving appropriate precursors, such as aniline derivatives and cyclic ketones, under acidic or basic conditions.

    Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, leading to the formation of debrominated or reduced acridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized acridine derivatives.

    Reduction: Debrominated or reduced acridine derivatives.

    Substitution: Amino or thio-substituted acridine derivatives.

Scientific Research Applications

9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
  • 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Uniqueness

The uniqueness of 9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its specific combination of functional groups and the decahydroacridine core. This unique structure imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. The presence of the ethyl group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Reactant of Route 2
9-(3-Bromo-4-hydroxy-5-methoxyphenyl)-10-ethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

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